molecular formula C16H17F2N3O3 B2652736 (E)-N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(furan-2-yl)acrylamide CAS No. 2035022-21-8

(E)-N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(furan-2-yl)acrylamide

Katalognummer B2652736
CAS-Nummer: 2035022-21-8
Molekulargewicht: 337.327
InChI-Schlüssel: IEMNPKCMULDEPD-ONEGZZNKSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(E)-N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(furan-2-yl)acrylamide is a useful research compound. Its molecular formula is C16H17F2N3O3 and its molecular weight is 337.327. The purity is usually 95%.
BenchChem offers high-quality (E)-N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(furan-2-yl)acrylamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(furan-2-yl)acrylamide including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

1. Oxadiazole Derivatives: Potential Therapeutic Uses

Oxadiazole derivatives, including compounds like (E)-N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(furan-2-yl)acrylamide, have been researched for their broad range of chemical and biological properties. Specific to the 1,3,4-oxadiazoles, they demonstrate various biological activities such as antibacterial, anti-mycobacterial, antitumor, anti-viral, and antioxidant activity. This diverse range of activities makes them valuable in the development of new drugs (Siwach & Verma, 2020).

2. Antimicrobial Properties of Oxadiazole Derivatives

Studies have been conducted on the synthesis and antimicrobial evaluation of certain 1,3,4-oxadiazole derivatives, revealing their effectiveness against various microbes. These compounds have shown significant antibacterial activities against pathogens like Staphylococcus aureus and Escherichia coli. This research indicates the potential of oxadiazole derivatives, including (E)-N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(furan-2-yl)acrylamide, in combating microbial infections (Jafari et al., 2017).

3. Antiplasmodial Activities

Research on similar compounds has shown effectiveness against strains of Plasmodium falciparum, the parasite responsible for malaria. The activity of these compounds was influenced by the nature of the acyl moiety, and substitutions on the phenyl ring affected both activity and cytotoxicity. Such findings suggest the potential for (E)-N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(furan-2-yl)acrylamide in malaria treatment (Hermann et al., 2021).

4. Synthesis and Structural Analysis

The synthesis methods and structural properties of oxadiazole derivatives, including those similar to (E)-N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(furan-2-yl)acrylamide, have been extensively studied. These insights are crucial for understanding the chemical behavior and potential applications of such compounds in various fields, including pharmaceuticals (Rozhkov et al., 2015).

5. Transition Metal Chelates: Antifungal Activity

The chelating properties of transition metal chelates derived from benzofuran-1,3,4-oxadiazole combined molecules have been evaluated. Such studies explore the antifungal activities of these compounds against different fungal strains, indicating the potential of oxadiazole derivatives in antifungal applications (Varde & Acharya, 2017).

Eigenschaften

IUPAC Name

(E)-N-[[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(furan-2-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17F2N3O3/c17-16(18)7-5-11(6-8-16)15-20-14(24-21-15)10-19-13(22)4-3-12-2-1-9-23-12/h1-4,9,11H,5-8,10H2,(H,19,22)/b4-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEMNPKCMULDEPD-ONEGZZNKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1C2=NOC(=N2)CNC(=O)C=CC3=CC=CO3)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(CCC1C2=NOC(=N2)CNC(=O)/C=C/C3=CC=CO3)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17F2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(furan-2-yl)acrylamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.